6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-17-5-1-4-16(22-17)18(24)23(12-14-6-9-20-10-7-14)13-15-3-2-8-21-11-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCIPFWZGSGTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)N(CC2=CC=NC=C2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: Pyridine derivatives with appropriate substituents.
Chlorination: Introduction of chlorine at the 6th position of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Carboxamide: The carboxamide group is introduced through the reaction of the chlorinated pyridine with an amine derivative under controlled conditions.
Coupling Reactions: The pyridin-3-ylmethyl and pyridin-4-ylmethyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors may be employed.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing pyridine moieties exhibit notable antimicrobial properties. For example, derivatives similar to 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide have been shown to inhibit the growth of various bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Several studies have evaluated the anticancer activities of pyridine-based compounds. The structural features of this compound suggest potential efficacy against specific cancer types by targeting key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have demonstrated inhibition of tumor growth in preclinical models .
Neurological Implications
The compound's ability to cross the blood-brain barrier positions it as a potential candidate for neurological applications. Research into related compounds has revealed their effectiveness in modulating neurotransmitter systems, which could lead to advancements in treatments for neurodegenerative diseases and psychiatric disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Variations in substituents on the pyridine rings can significantly impact biological activity. For instance, modifications to the nitrogen atoms or the addition of functional groups can enhance binding affinity to target proteins or improve solubility .
Case Study 1: Antimicrobial Efficacy
A study conducted by Desai et al. (2013) demonstrated that a related pyridine sulfonamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of specific enzymes involved in bacterial metabolism, suggesting that similar mechanisms could be explored for this compound .
Case Study 2: Cancer Cell Line Testing
In a preclinical trial assessing various pyridine derivatives, compounds structurally akin to this compound were tested against human cancer cell lines. Results indicated that these compounds induced apoptosis through activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Molecular Properties
The compound’s unique bis-pyridinylmethyl substitution distinguishes it from other pyridine carboxamides. Below is a comparative analysis with key analogues:
Table 1: Structural and Molecular Comparison
Key Observations :
- Morpholino-Phenyl Analogue (C₁₆H₁₆ClN₃O₂): The morpholino group improves solubility due to its polar nature, whereas the target’s pyridinylmethyl groups may confer stronger aromatic stacking but lower bioavailability .
- Pivalamide Derivative (C₁₀H₁₁ClIN₃O) : The bulky pivalamide group and iodo substitution introduce steric hindrance, likely limiting binding efficiency compared to the target’s flexible pyridinylmethyl arms .
Challenges :
- The dual pyridinylmethyl groups in the target compound may lead to steric clashes during crystallization, as observed in similar structures analyzed via the Cambridge Structural Database (CSD) .
- Purification of such hydrophobic compounds often requires advanced chromatographic techniques, as noted in pyridine derivative catalogs .
Crystallographic and Spectroscopic Insights
- Target Compound: No direct crystallographic data is available, but analogous pyridine carboxamides (e.g., quinoline derivatives) show layered packing motifs in SHELX-refined structures .
- Spectroscopy : IR and NMR data for related compounds (e.g., 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid) reveal characteristic amide C=O stretches at ~1650 cm⁻¹ and pyridine ring protons at δ 7.5–8.5 ppm .
Biological Activity
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its utility in various therapeutic contexts.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure features two pyridine rings connected by a methylene bridge and a carboxamide functional group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial and anticancer agent. The following sections detail these findings.
Antibacterial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds possess minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The specific compound under consideration has been noted for its effectiveness against Gram-positive bacteria, which is essential in combating resistant strains.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 3.12 - 12.5 |
Anticancer Activity
The compound's anticancer potential has also been explored, particularly its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that related pyridine derivatives can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The mechanism is thought to involve the inhibition of key signaling pathways associated with cell growth and survival.
Case Studies
- Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial properties of various pyridine derivatives, including the subject compound. It was found that the compound exhibited significant activity against both S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Mechanisms : Another research effort focused on the anticancer effects of pyridine-based compounds, highlighting their ability to disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent cell death . This study utilized various assays to assess cell viability and apoptosis markers.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Signaling : By interfering with signaling pathways, the compound can alter cellular responses to stress and growth signals.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide?
The compound can be synthesized via multi-step pathways involving pyridine carboxamide intermediates. A common approach involves coupling reactions between substituted pyridine derivatives and alkylamine components. For example, analogous syntheses (e.g., nevirapine precursors) utilize cyclization reactions with strong bases like sodium hydride in dimethylformamide (DMF), though this requires stringent safety protocols due to the explosive reactivity of NaH with water . Alternative routes may employ palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the chloro and pyridinylmethyl groups.
Q. What analytical techniques are essential for characterizing the compound’s purity and structure?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical for assessing purity . Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H/13C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For resolving stereochemical ambiguities, single-crystal X-ray diffraction (as demonstrated for sulfonamide analogs) provides definitive structural elucidation .
Q. What is the solubility profile of this compound in common laboratory solvents?
While direct solubility data for this compound is limited, structurally related pyridine carboxamides exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water or non-polar solvents. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or co-solvent systems .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, MS) for this compound be resolved?
Discrepancies in NMR or MS data often arise from impurities, tautomerism, or dynamic equilibria. Cross-validation using orthogonal techniques is recommended:
- X-ray crystallography to unambiguously confirm bond connectivity and spatial arrangement .
- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations.
- Isotopic labeling or deuterated solvents to suppress solvent interference in NMR.
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Yield optimization requires:
- Stepwise intermediate purification : Silica gel chromatography or recrystallization after each step to minimize side products.
- Catalyst screening : Pd-based catalysts for efficient coupling reactions (e.g., Suzuki-Miyaura for pyridine ring functionalization).
- Reaction condition control : Temperature gradients (e.g., slow heating to 80°C for cyclization) and inert atmospheres to prevent oxidation .
Q. How can researchers analyze its potential as a kinase inhibitor based on structural analogs?
Structural analogs with trifluoromethyl or pyrimidine substituents (e.g., SML3125, LEI-401) demonstrate kinase inhibition via hydrophobic interactions and hydrogen bonding. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to kinase ATP pockets. Experimental validation involves:
Q. What safety precautions are critical during handling and synthesis?
The compound’s acute toxicity profile (Category 4 for oral/dermal/inhalation) mandates:
- Use of fume hoods and personal protective equipment (PPE: gloves, lab coats).
- Immediate neutralization of reactive intermediates (e.g., quenching NaH with ethanol before aqueous workup) .
- Emergency protocols for skin/eye exposure: rinsing with water for 15+ minutes and medical consultation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
